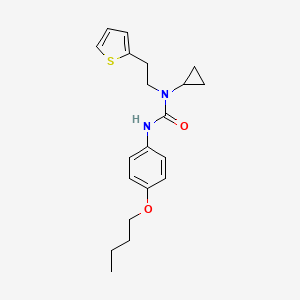![molecular formula C14H13BrN2OS B2587900 2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide CAS No. 882080-04-8](/img/structure/B2587900.png)
2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide” is a chemical compound with the linear formula C14H13BrN2OS . It is listed under CAS Number 882080-04-8 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, was synthesized and studied for its antimicrobial and antiproliferative properties .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C14H13BrN2OS . More detailed structural information, such as a 2D or 3D molecular model, was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has the linear formula C14H13BrN2OS .Scientific Research Applications
Synthesis and Characterization
Synthesis and Molecular Structure Analysis The compound "2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide" and its derivatives have been synthesized and characterized using various spectroscopic and analytical techniques. Studies have focused on understanding the molecular structures, conformational dynamics, and thermal properties of such compounds. For instance, Lahtinen et al. (2014) synthesized sulfanilamide derivatives and characterized them through IR, NMR, UV-Vis spectra, LCMS, HRMS, and single crystal X-ray diffraction. They analyzed the molecular conformations, hydrogen bond network properties, and thermal behaviors, providing insights into the structural stability and potential applications of these compounds (Lahtinen et al., 2014).
Crystal Structure and Conformation Research has also delved into the crystal structure and conformations of related acetamide derivatives. For instance, Subasri et al. (2017) detailed the crystal structures of certain sulfanyl acetamides, highlighting the folded conformation of the molecules and the angles between the pyrimidine and benzene rings. This kind of structural analysis is crucial for understanding the intermolecular interactions and stability of the compounds (Subasri et al., 2017).
Spectroscopic Analysis and Molecular Interactions
Vibrational Spectroscopy and Molecular Stability Jenepha Mary et al. (2022) conducted a comprehensive study on the vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. They utilized Raman and Fourier transform infrared spectroscopy, backed by ab initio calculations, to understand the stereo-electronic interactions and molecular stability. Their research provides deep insights into the vibrational properties and molecular interactions, crucial for potential applications in various fields (Jenepha Mary et al., 2022).
Quantum Chemical Insights and Drug-Likeness In the realm of pharmaceutical applications, the molecular structure, vibrational assignments, and intermolecular interactions of related acetamide derivatives have been extensively studied. For example, Mary et al. (2020) provided quantum chemical insights into the molecular structure and hydrogen-bonded interactions of a novel anti COVID-19 molecule, highlighting its potential antiviral potency against SARS-CoV-2 protein. Such studies not only offer a detailed structural analysis but also assess the pharmacokinetic properties and drug-likeness of the molecules, which are essential for drug development (Mary et al., 2020).
properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACVUCFBJXDJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2587818.png)

![N-[cyano(2-fluorophenyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2587821.png)

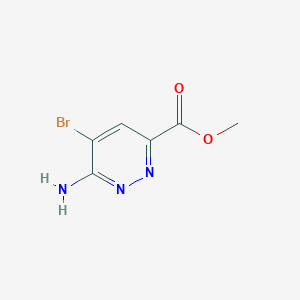
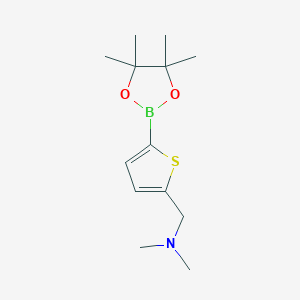
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587826.png)

![ethyl 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2587830.png)
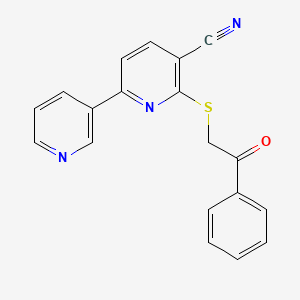
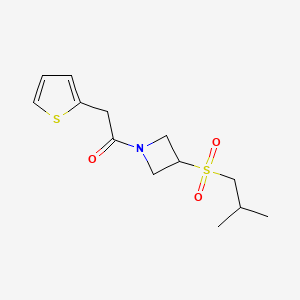
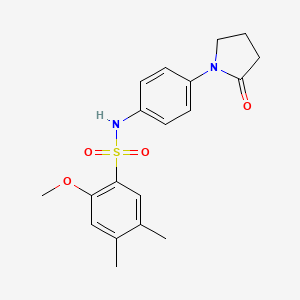
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2587838.png)
